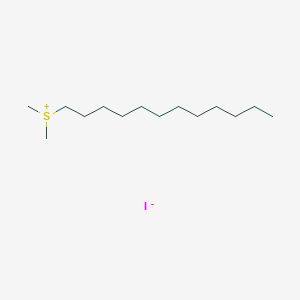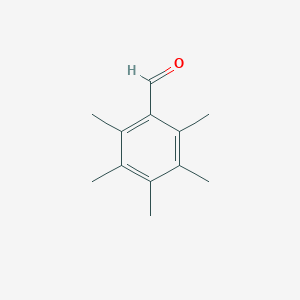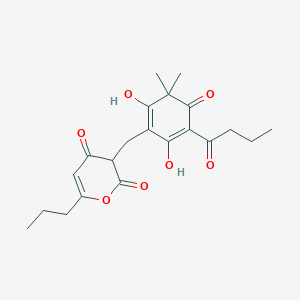
Aspidinin
货号 B097464
CAS 编号:
19489-48-6
分子量: 390.4 g/mol
InChI 键: MCZBLHFHWQZZGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aspirin, or acetylsalicylic acid, is a widely used drug, known for its analgesic, antipyretic, and anti-inflammatory properties . It’s derived from salicylic acid and is less irritating to the stomach .
Synthesis Analysis
Aspirin is synthesized from salicylic acid through acetylation with acetic anhydride . A strong acid, such as sulfuric acid, is used as a catalyst to speed up the reaction . The reaction takes place between a carboxylic acid and an acid anhydride to form an ester .Molecular Structure Analysis
The molecular structure of aspirin involves an acetyl group covalently attached to a serine residue in the active site of the COX enzyme . This makes aspirin different from other NSAIDs, which are reversible inhibitors .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of aspirin is the acetylation of salicylic acid with acetic anhydride . The reaction results in the formation of an ester, aspirin, and a by-product, acetic acid .Physical And Chemical Properties Analysis
Aspirin is a white, crystalline, mildly acidic substance . It has a melting point of 136 °C (277 °F) and a boiling temperature of 140 °C (284 °F) .安全和危害
未来方向
属性
CAS 编号 |
19489-48-6 |
|---|---|
产品名称 |
Aspidinin |
分子式 |
C21H26O7 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
3-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-6-propylpyran-2,4-dione |
InChI |
InChI=1S/C21H26O7/c1-5-7-11-9-15(23)12(20(27)28-11)10-13-17(24)16(14(22)8-6-2)19(26)21(3,4)18(13)25/h9,12,24-25H,5-8,10H2,1-4H3 |
InChI 键 |
MCZBLHFHWQZZGB-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)C(C(=O)O1)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O |
规范 SMILES |
CCCC1=CC(=O)C(C(=O)O1)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
4-Methylpiperidin-1-amine
19107-42-7
2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole
17306-43-3
2-(1-Adamantyl)acetohydrazide
19026-80-3



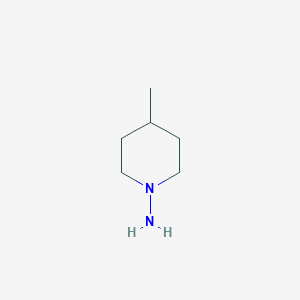
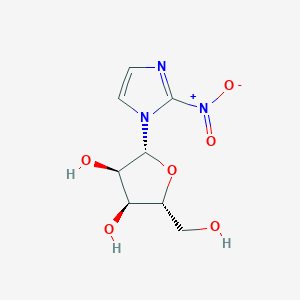
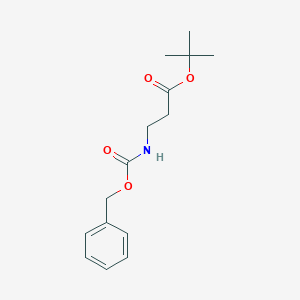
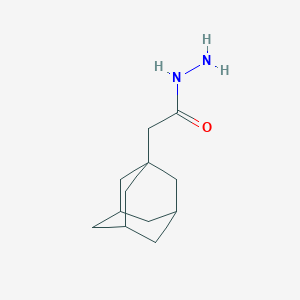
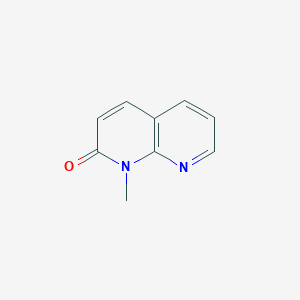
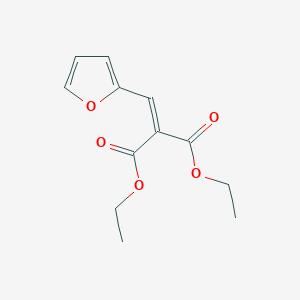
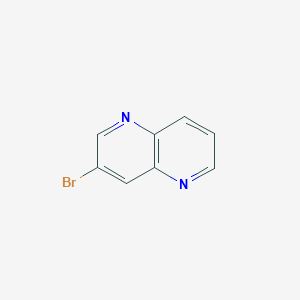
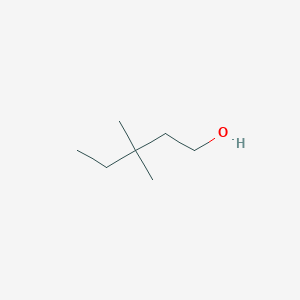
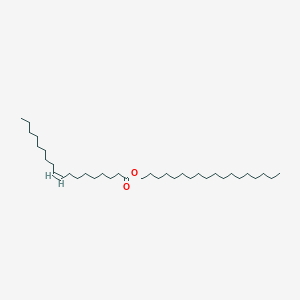
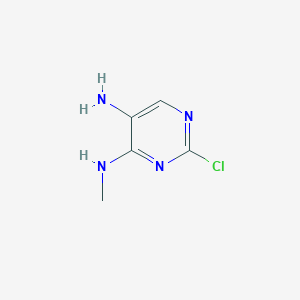
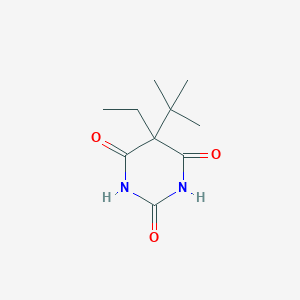
![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)
